4-Chloro-[3,4'-bipyridin]-2-amine
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Overview
Description
4-Chloro-[3,4’-bipyridin]-2-amine is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and an amine group at the 2nd position of the bipyridine structure. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-[3,4’-bipyridin]-2-amine typically involves the Ullmann coupling reaction. This reaction is carried out by reacting 4-chloro-3-nitropyridine with a suitable amine in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of amide solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of 4-Chloro-[3,4’-bipyridin]-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-[3,4’-bipyridin]-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-[3,4’-bipyridin]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of 4-Chloro-[3,4’-bipyridin]-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. These interactions can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Lacks the chlorine and amine groups, making it less reactive.
3,3’-Bipyridine: Different substitution pattern, leading to distinct chemical properties.
4-Chloro-3-nitropyridine: Precursor in the synthesis of 4-Chloro-[3,4’-bipyridin]-2-amine.
Uniqueness
4-Chloro-[3,4’-bipyridin]-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and amine groups allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C10H8ClN3 |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
4-chloro-3-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-6-14-10(12)9(8)7-1-4-13-5-2-7/h1-6H,(H2,12,14) |
InChI Key |
RZSAMHLRUKYLDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=CN=C2N)Cl |
Origin of Product |
United States |
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